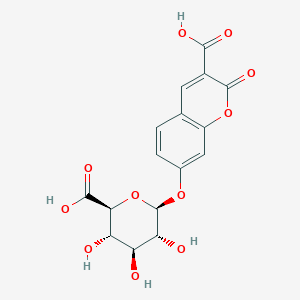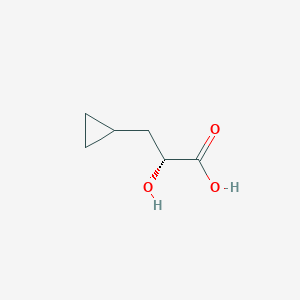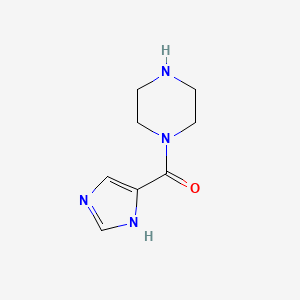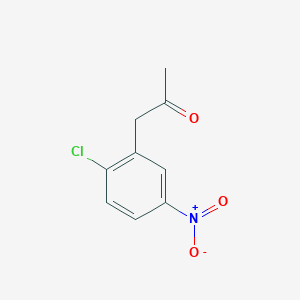![molecular formula C11H12FN3 B1359227 1-[5-(4-氟苯基)-1H-吡唑-4-基]-N-甲基甲胺 CAS No. 1007521-55-2](/img/structure/B1359227.png)
1-[5-(4-氟苯基)-1H-吡唑-4-基]-N-甲基甲胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a fluorophenyl group attached to the pyrazole ring, which can significantly influence its chemical and biological properties. Pyrazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
科学研究应用
1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: The compound’s potential anticancer activity makes it a candidate for drug development.
作用机制
Target of Action
The primary target of the compound 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine, also known as N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylamine, is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a protein that plays a significant role in various cellular processes such as proliferation, differentiation, and stress response.
Mode of Action
It is believed to interact with its target, mapk14, leading to changes in the protein’s activity . This interaction could potentially alter the signaling pathways regulated by MAPK14, resulting in various cellular responses.
Biochemical Pathways
Given its target, it is likely that it impacts theMAPK signaling pathway , which is involved in a wide range of cellular processes, including cell growth, differentiation, and response to stress .
Pharmacokinetics
The presence of a fluorine atom in the molecule could potentially enhance its metabolic stability and bioavailability .
Result of Action
Given its target, it could potentially influence cellular processes regulated by mapk14, leading to changes in cell growth, differentiation, and stress response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could potentially affect its interaction with MAPK14 and its subsequent effects .
生化分析
Biochemical Properties
1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to the human estrogen alpha receptor (ERα) with a binding affinity close to that of 4-OHT, a native ligand Additionally, the compound exhibits antimicrobial, anti-inflammatory, and antioxidant properties .
Cellular Effects
The effects of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activation of MAPKAPK-2 by p38 MAPK, thereby affecting the phosphorylation of HSP27 . This inhibition can lead to alterations in cellular stress responses and inflammatory processes.
Molecular Mechanism
At the molecular level, 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as p38 MAPK, by binding to the ATP-binding pocket . This inhibition prevents the phosphorylation of downstream targets, leading to changes in gene expression and cellular responses. The compound’s ability to bind to the human estrogen alpha receptor further highlights its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine have been studied over time. The compound exhibits stability under specific conditions, but its degradation can occur with repeated freeze-thaw cycles . Long-term studies have shown that it can induce sustained changes in cellular function, particularly in stress response pathways and inflammatory processes .
Dosage Effects in Animal Models
The effects of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine vary with different dosages in animal models. At lower doses, it has been shown to provide therapeutic benefits without significant adverse effects. At higher doses, toxic effects such as synaptic depression and altered sleep patterns have been observed . These findings highlight the importance of dosage optimization for potential therapeutic applications.
Metabolic Pathways
1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine is involved in several metabolic pathways. It interacts with enzymes such as monoacylglycerol lipase (MAGL), influencing the degradation of endocannabinoids like 2-arachidonoylglycerol . This interaction can lead to changes in metabolic flux and metabolite levels, impacting various physiological processes.
Transport and Distribution
The transport and distribution of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine within cells and tissues involve specific transporters and binding proteins. The compound’s fluorinated structure enhances its stability and binding affinity, facilitating its accumulation in target tissues . This property is crucial for its potential therapeutic applications, ensuring effective delivery to the desired sites of action.
Subcellular Localization
The subcellular localization of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine is influenced by targeting signals and post-translational modifications. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it can exert its effects on gene expression and cellular responses . Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
准备方法
The synthesis of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine typically involves a multi-step process. One common method includes the reaction of an α, β-unsaturated ketone with hydrazine derivatives to form pyrazoline, followed by oxidative aromatization to yield the pyrazole ring . The specific conditions for the synthesis of this compound may involve the use of microwave irradiation to enhance reaction rates and yields .
Industrial production methods for pyrazole derivatives often employ one-pot multi-component reactions, which streamline the synthesis process and reduce the need for purification steps . These methods are advantageous for large-scale production due to their efficiency and cost-effectiveness.
化学反应分析
1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring, potentially altering the compound’s properties.
Substitution: The fluorophenyl group can participate in substitution reactions, where other functional groups replace the fluorine atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine can be compared with other pyrazole derivatives, such as:
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also features a fluorophenyl group but has different substituents on the pyrazole ring, leading to distinct biological activities.
1-(4-fluorophenyl)-5-phenyl-3-(E)-3-phenylacryloyl-1H-pyrazole-4-carbonitrile: This derivative has a carbonitrile group, which can influence its reactivity and biological properties.
The uniqueness of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine lies in its specific structure, which imparts distinct chemical and biological properties. Its fluorophenyl group and pyrazole ring make it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-13-6-9-7-14-15-11(9)8-2-4-10(12)5-3-8/h2-5,7,13H,6H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIZTLNXWXNDJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(NN=C1)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
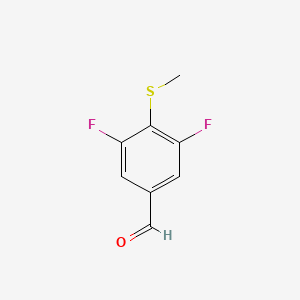
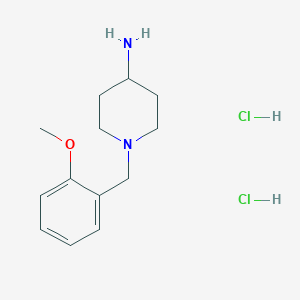
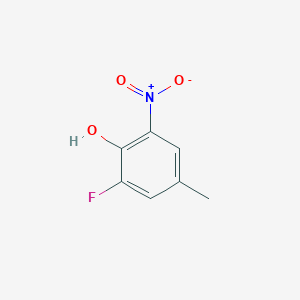
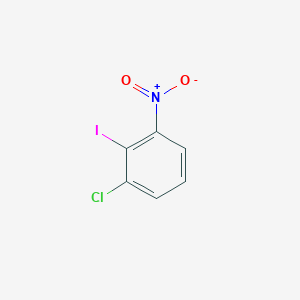

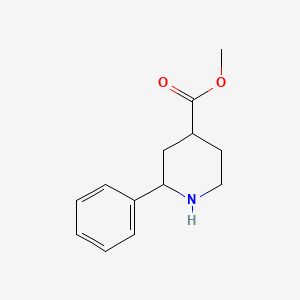
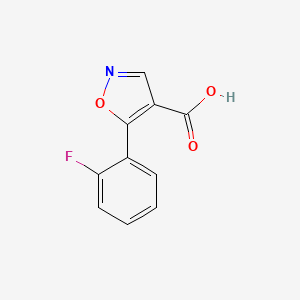
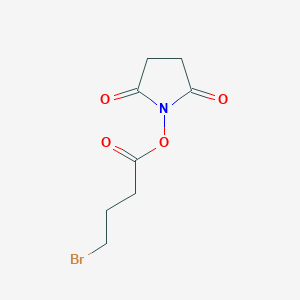
![(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol](/img/structure/B1359158.png)

